2-(3,3-Difluoropyrrolidin-1-yl)-4-propoxyaniline
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Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)-4-propoxyaniline is an organic compound that features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety with a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-propoxyaniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Aniline Moiety: The aniline moiety is introduced through a nucleophilic substitution reaction.
Addition of the Propoxy Group: The propoxy group is added via an etherification reaction using propyl bromide or a similar alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the aniline moiety can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)-4-propoxyaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-propoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Difluoropyrrolidin-1-yl)-4-ethoxyaniline
- 3-(Difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyridin-2-amine
Uniqueness
2-(3,3-Difluoropyrrolidin-1-yl)-4-propoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group and the difluoropyrrolidine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C13H18F2N2O |
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Molecular Weight |
256.29 g/mol |
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-4-propoxyaniline |
InChI |
InChI=1S/C13H18F2N2O/c1-2-7-18-10-3-4-11(16)12(8-10)17-6-5-13(14,15)9-17/h3-4,8H,2,5-7,9,16H2,1H3 |
InChI Key |
JOKSZLVBANVZFL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)N)N2CCC(C2)(F)F |
Origin of Product |
United States |
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